![molecular formula C16H18N6O4 B6533231 N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide CAS No. 1058197-44-6](/img/structure/B6533231.png)
N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.13895308 g/mol and the complexity rating of the compound is 559. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide, also known as F5060-0173, is a novel derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell division
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . CDK2, the target of this compound, is a key player in this transition. By inhibiting CDK2, the compound prevents cells from progressing through the cell cycle, which can lead to cell death or senescence .
Result of Action
The inhibition of CDK2 by this compound leads to significant cytotoxic activities against various cancer cell lines . In particular, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H26N6O3 with a molecular weight of approximately 398.48 g/mol. Its structure features a triazole-pyrimidine core known for various pharmacological activities.
Anticancer Activity
Research has indicated that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit critical enzymes involved in DNA biosynthesis such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) . The specific compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives are known to possess antibacterial and antifungal activities. For example, studies have shown that certain pyrimidine-based compounds are effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . The mechanism often involves the inhibition of bacterial DNA synthesis.
Antiviral Activity
Emerging evidence suggests that triazole-containing compounds may exhibit antiviral properties. The ability to inhibit viral replication through interference with viral enzymes positions these compounds as potential therapeutic agents against various viral infections .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound is believed to inhibit key enzymes involved in nucleotide synthesis.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
- Apoptosis Induction : The compound has been shown to promote apoptosis in malignant cells through the activation of caspases and other apoptotic markers .
Case Studies
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with triazolo-pyrimidine structures exhibit promising anticancer properties. Research has shown that N-(2,4-dimethoxyphenyl)-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
Study | Findings |
---|---|
Demonstrated cytotoxic effects against various cancer cell lines. | |
Showed inhibition of cell proliferation in breast cancer models. |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Its derivatives have shown effectiveness against both bacterial and fungal strains. Notable findings include:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Inhibition at low concentrations |
Candida albicans | Effective in vitro growth reduction |
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties through the modulation of inflammatory pathways. This is particularly relevant for conditions like arthritis and other inflammatory diseases.
Mechanism | Effect |
---|---|
COX inhibition | Reduced prostaglandin synthesis |
Cytokine modulation | Decreased TNF-alpha levels |
Neuroprotective Potential
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's.
Study | Findings |
---|---|
Showed protective effects on neuronal cells exposed to oxidative stress. | |
Indicated potential to enhance cognitive function in animal models. |
Case Study 1: Anticancer Efficacy
A study published in Cancer Letters explored the effects of this compound on lung cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptosis markers when treated with varying concentrations of the compound.
Case Study 2: Antimicrobial Testing
In a clinical trial assessing its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4/c1-4-22-15-14(19-20-22)16(24)21(9-17-15)8-13(23)18-11-6-5-10(25-2)7-12(11)26-3/h5-7,9H,4,8H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCPANUPXKTISJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=C(C=C(C=C3)OC)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.